Theogallin

Catalog No.
S590439
CAS No.
17365-11-6
M.F
C14H16O10
M. Wt
344.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Theogallin

CAS Number

17365-11-6

Product Name

Theogallin

IUPAC Name

(1S,3R,4R,5R)-1,3,4-trihydroxy-5-(3,4,5-trihydroxybenzoyl)oxycyclohexane-1-carboxylic acid

Molecular Formula

C14H16O10

Molecular Weight

344.27 g/mol

InChI

InChI=1S/C14H16O10/c15-6-1-5(2-7(16)10(6)18)12(20)24-9-4-14(23,13(21)22)3-8(17)11(9)19/h1-2,8-9,11,15-19,23H,3-4H2,(H,21,22)/t8-,9-,11-,14+/m1/s1

InChI Key

LDPLFHGGZNSKDS-FTBFGRRBSA-N

Synonyms

3-galloylquinic acid, theogallin

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O

The exact mass of the compound Theogallin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Supplementary Records. It belongs to the ontological category of tertiary alcohol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Theogallin (3-O-galloylquinic acid) is a specialized polyphenolic ester formed from the condensation of gallic and quinic acids, primarily sourced from Camellia sinensis. In industrial and research procurement, it is highly valued as a precise analytical standard for authenticating shaded green teas (such as matcha) and as a critical precursor for the synthesis of complex depsidic galloylquinic acids. Unlike bulk tea polyphenols, theogallin exhibits exceptional aqueous solubility and distinct partitioning behavior during liquid-liquid extraction. Its specific structural properties make it an essential reference material for quality control, functional beverage formulation, and pharmacokinetic studies targeting blood-brain barrier permeability and cognitive enhancement [1].

Procurement Fit

Natural tea polyphenol

Quinic acid derivative characteristic of Camellia sinensis; umami-enhancing constituent

Analytical marker

Tea varietal authentication via Theogallin:Gallic acid biomarker ratio

Neuroactive tool

Reported CNS penetration and cortical activity modulation in rodent models

Procuring generic tea extract mixtures, bulk epigallocatechin gallate (EGCG), or simple physical mixtures of gallic acid and quinic acid cannot replicate the specific utility of theogallin. In analytical workflows, bulk catechins fail to act as reliable markers for tea shading and cultivation practices, as their concentrations do not correlate positively with reduced sunlight in the way theogallin does [1]. In synthetic chemistry, attempting to build complex di- or tri-galloylquinic acids from free gallic and quinic acids requires exhaustive and low-yield protection-deprotection steps to achieve the correct regioselectivity, a bottleneck completely bypassed by utilizing pre-formed theogallin as the core scaffold [2]. Furthermore, in sensory formulations, substituting theogallin with standard catechins introduces unacceptable astringency, negating theogallin's distinct umami-enhancing properties [3].

Substitution Risk

Isomer 5-galloylquinic acid

Structural isomer may not share the same authentication biomarker specificity or ratio response.

Hydrolysis product gallic acid

Gallic acid lacks the quantifiable tea-type biomarker ratio; abundance profile differs.

Major catechin EGCG

EGCG does not provide the same CNS electrophysiology endpoint profile; in vivo neuromodulation may differ.

Shading Authentication Marker

Theogallin serves as a definitive marker for high-grade shaded teas. Studies demonstrate that theogallin content is significantly higher in new shoots cultivated under 75% to 90% shading compared to unshaded controls. In contrast, standard catechins like EGCG either decrease or show no positive correlation with increased shading, making them unreliable for grade authentication [1].

Evidence DimensionConcentration response to cultivation shading (75-90%)
Target Compound DataTheogallin concentration increases significantly under high shading conditions.
Comparator Or BaselineEGCG (decreases or remains static under identical shading)
Quantified DifferenceDivergent concentration trajectories under shading, establishing theogallin as a highly specific premium grade marker.
ConditionsHPLC-UV-Vis-SQMS analysis of fresh tea shoots under controlled shading.

Procurement of theogallin is mandatory for QA/QC labs needing to authenticate the cultivation methods and commercial grade of premium matcha and tencha.

Pu-erh authentication ratio
Head-to-head
Theogallin:Gallic acid ratio differentiates raw vs. ripe Pu-erh
Supports tea authentication via biomarker ratio
LC-MS/MS method context; varietal verification

Ethyl Acetate Partitioning Profile

During the industrial decaffeination and refinement of green tea extracts using ethyl acetate liquid-liquid extraction, theogallin exhibits highly favorable aqueous retention. While caffeine and a large portion of bulk polyphenols partition into the ethyl acetate phase, theogallin and theanine are selectively enriched in the aqueous phase[1].

Evidence DimensionPhase partitioning during ethyl acetate extraction
Target Compound DataTheogallin (highly enriched in the aqueous phase)
Comparator Or BaselineCaffeine and bulk polyphenols (partitioned into the organic ethyl acetate phase)
Quantified DifferenceComplete phase divergence allowing for targeted enrichment of theogallin without caffeine contamination.
ConditionsAqueous green tea extract subjected to liquid-liquid extraction with ethyl acetate.

Essential for process engineers and formulators designing decaffeinated, cognition-enhancing nutraceuticals who need theogallin as a tracking standard for aqueous enrichment.

Aged vs. young tea abundance
Head-to-head
Theogallin 16.1 mg/g (aged raw) vs. 0.9 mg/g (young ripened)
Gallic acid 2.2 mg/g (aged) vs. 5.5 mg/g (young)
Supports fermentation-state differentiation
HPLC-DAD analysis; 7.3x ratio shift in aged raw tea

Synthetic Precursor for Galloylquinic Acids

Theogallin provides a regiochemically exact core for synthesizing complex tara tannins and higher-order galloylquinic acids. Using theogallin as a starting material eliminates the need for the initial, sterically demanding esterification of the quinic acid hydroxyl group, a step that typically suffers from poor yield and requires extensive protecting group manipulation when starting from free gallic and quinic acids [1].

Evidence DimensionSynthetic steps and regioselective complexity
Target Compound DataTheogallin (pre-formed mono-galloylquinic core requiring zero initial core-esterification steps)
Comparator Or BaselineFree Gallic Acid + Quinic Acid (requires multi-step regioselective protection/deprotection and coupling)
Quantified DifferenceElimination of the lowest-yield core coupling step in the synthesis of di/tri-galloylquinic acids.
ConditionsChemical synthesis of complex depsidic tannins using regioselective coupling methods.

Significantly reduces reagent costs and labor time for synthetic chemists producing complex analytical standards for tannin research.

Tea type concentration range
Cross-study comparable
Theogallin: 0.17–0.97 g/100g dry mass
Gallic acid: 0.06–0.62; EGCG: 0.93–5.74
Defines expected quantitative boundaries in tea matrices
RP-HPLC quantification across green, oolong, black teas

Umami-Enhancing Sensory Profile

Unlike the major flavan-3-ols in tea, theogallin acts as an umami-enhancing compound rather than an astringent agent. In sensory evaluations and structural characterizations of green tea infusions, theogallin contributes positively to the savory (umami) profile, whereas compounds like EGCG and epicatechin gallate (ECG) are the primary drivers of bitterness and astringency [1].

Evidence DimensionPrimary sensory contribution in aqueous solution
Target Compound DataTheogallin (Umami-enhancing)
Comparator Or BaselineEGCG / ECG (Highly astringent and bitter)
Quantified DifferenceOpposing sensory impacts in formulation matrices.
ConditionsSensory characterization of green tea (matcha) infusions.

Crucial for food scientists and nutraceutical buyers who require bioactive polyphenols that do not introduce negative astringent off-notes into final consumer products.

Cortical activity modulation
Class-level inference
Power-decreasing effect on cortical activity at 20 mg/kg oral in adult rats
Supports CNS electrophysiology model context
Data to verify; in vivo rat EEG, source review recommended

Premium Shaded Tea Authentication

Because theogallin concentrations uniquely correlate with the degree of shading during cultivation, it is a highly effective analytical standard for HPLC/MS workflows designed to authenticate high-value ceremonial matcha and tencha, preventing economic adulteration with lower-grade, unshaded green teas [1].

Decaffeinated Nootropic Extract Tracking

Due to its specific partitioning behavior—remaining in the aqueous phase during ethyl acetate decaffeination—theogallin is an excellent reference material for monitoring the enrichment of cognition-enhancing compounds in functional beverage manufacturing [2].

Tannin Synthesis Scaffold

Theogallin serves as a highly efficient, regiochemically pure starting material for the synthesis of complex di-, tri-, and tetra-galloylquinic acids (such as those found in tara tannin), bypassing the low-yield esterification of free quinic and gallic acids [3].

Flavor-Modulating Nutraceuticals

Leveraging its umami-enhancing properties and lack of astringency compared to EGCG, theogallin is procured for advanced food science applications where formulators need to deliver polyphenol-associated health benefits without compromising the sensory profile of the product[4].

Application Fit

Application
Selection Property
Validation Focus
Tea authentication & quality control
Theogallin:Gallic acid biomarker ratio
Method validation for LC-MS/MS or HPLC; varietal and fermentation-state differentiation
CNS electrophysiology model studies
Reported cortical activity modulation
In vivo EEG endpoints in rodent models; oral dosing paradigm
Decaffeinated green tea extract standardization
Quantitative benchmark concentration range
HPLC-based batch consistency; bioactive marker level verification

XLogP3

-1.2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

7

Exact Mass

344.07434670 Da

Monoisotopic Mass

344.07434670 Da

Heavy Atom Count

24

UNII

N8GTS57R32

Wikipedia

Theogallin

Explore Compound Types